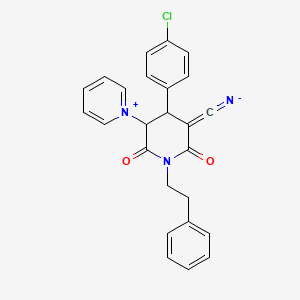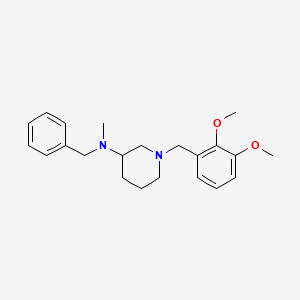![molecular formula C21H21N3OS B6047304 1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6047304.png)
1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of proline-derived amino acids and is commonly referred to as BPTP. BPTP has been studied extensively for its ability to modulate various biological processes, making it a promising candidate for drug development.
作用機序
BPTP exerts its biological effects by binding to specific target proteins in cells. The exact mechanism of action of BPTP is not fully understood, but it is believed to involve the modulation of signaling pathways and the regulation of gene expression. BPTP has been shown to interact with various proteins, including kinases, receptors, and enzymes, which are involved in key cellular processes.
Biochemical and physiological effects:
BPTP has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, BPTP induces cell cycle arrest and apoptosis by altering the expression of key genes involved in these processes. In neurons, BPTP reduces oxidative stress and inflammation by modulating the activity of specific enzymes and signaling pathways. BPTP has also been shown to improve glucose metabolism and reduce inflammation in animal models of diabetes.
実験室実験の利点と制限
BPTP has several advantages for use in lab experiments. It is a stable and well-characterized compound that can be synthesized in high purity and yield. BPTP has also been shown to have low toxicity and good bioavailability, making it suitable for in vitro and in vivo studies. However, BPTP has some limitations, including its relatively high cost and limited availability. The synthesis of BPTP requires specialized equipment and expertise, which may limit its use in some labs.
将来の方向性
There are several future directions for research on BPTP. One area of interest is the development of BPTP-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the study of BPTP's effects on other biological processes, such as inflammation and immune function. Additionally, the development of new synthesis methods for BPTP could improve its availability and reduce its cost, making it more accessible for research and drug development.
合成法
The synthesis of BPTP involves the reaction of proline with 4-(1,3-thiazol-4-yl)aniline in the presence of benzyl chloroformate. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent deprotection to yield the final product. The synthesis of BPTP has been optimized to produce high yields and purity, making it suitable for further research and development.
科学的研究の応用
BPTP has been studied for its potential therapeutic properties in various fields of research. In cancer research, BPTP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, BPTP has been found to have neuroprotective effects by reducing oxidative stress and inflammation. BPTP has also been studied for its potential use in treating diabetes, cardiovascular disease, and other conditions.
特性
IUPAC Name |
1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c25-21(20-7-4-12-24(20)13-16-5-2-1-3-6-16)23-18-10-8-17(9-11-18)19-14-26-15-22-19/h1-3,5-6,8-11,14-15,20H,4,7,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXLCDOMIMJHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6047223.png)
![N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B6047239.png)
![1-[1-({1-[3-(methylthio)benzyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6047243.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B6047247.png)
![4-[(5-bromo-2-hydroxy-3-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6047254.png)
![(2E)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)acrylamide](/img/structure/B6047261.png)
![6-{1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6047265.png)
![ethyl 4-(aminocarbonyl)-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B6047269.png)

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1H-indole-5-carboxamide](/img/structure/B6047281.png)
![7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6047285.png)
![2-(2-phenylethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6047299.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzothiophene-2-carboxamide](/img/structure/B6047312.png)
